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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxypyridine

Cat. No.: B1631412

Introduction: Unveiling the Synthetic Potential of a
Versatile Heterocycle

In the landscape of modern organic synthesis, the strategic selection of building blocks is
paramount to the efficient construction of complex molecular architectures. 5-Hydroxy-2-
methoxypyridine (also known as 6-Methoxypyridin-3-ol) has emerged as a highly valuable
and versatile heterocyclic scaffold, particularly within medicinal chemistry and drug
development.[1][2][3] Its utility stems from a unique arrangement of functional groups: a
nucleophilic hydroxyl group, an electron-donating methoxy group, and a pyridine nitrogen atom.
This configuration provides multiple reactive handles for diversification, allowing chemists to
precisely tune the steric and electronic properties of target molecules.[1][4]

These application notes serve as a comprehensive guide for researchers, scientists, and drug
development professionals, providing not only detailed, field-proven protocols but also the
underlying scientific rationale for key experimental choices. We will explore its application in
fundamental transformations such as O-alkylation and its role as a precursor in powerful cross-
coupling reactions that form the bedrock of modern pharmaceutical synthesis.[1][5]

Physicochemical Properties and Reactivity Profile

Understanding the intrinsic properties of 5-Hydroxy-2-methoxypyridine is fundamental to its
successful application. The interplay between the hydroxyl and methoxy groups on the
electron-deficient pyridine ring dictates its reactivity.
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Property Value Reference
CAS Number 51834-97-0 [6]
Molecular Formula CeH7NO2 [61[7]
Molecular Weight 125.13 g/mol [61[7]

Off-white to faint yellow
Appearance , _ [6]
crystalline solid

- Soluble in polar solvents like
Solubility [3]
water and alcohols

The hydroxyl group at the 5-position is weakly acidic and readily undergoes deprotonation with
a suitable base, rendering it a potent nucleophile for O-alkylation and O-acylation reactions.[4]
Conversely, the pyridine ring itself is generally electron-deficient and less susceptible to
electrophilic aromatic substitution. Therefore, functionalization of the ring carbons often relies
on modern cross-coupling methodologies, which typically require prior installation of a halide or
triflate at the desired position.

Application 1: Regioselective O-Alkylation

One of the most direct and common transformations involving 5-Hydroxy-2-methoxypyridine
is the alkylation of the hydroxyl group. This reaction is a cornerstone for introducing diverse
side chains, modulating lipophilicity, and creating ether linkages that are prevalent in active
pharmaceutical ingredients (APIs).

Causality Behind Experimental Choices: The classical Williamson ether synthesis is highly
effective for this transformation. The choice of a polar aprotic solvent like N,N-
dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, thereby
liberating a more reactive "naked" phenoxide anion. A moderately weak base such as
potassium carbonate (K2CO3) is sufficient to deprotonate the hydroxyl group without promoting
unwanted side reactions. The reaction is heated to ensure a reasonable reaction rate, as both
the deprotonation and the subsequent Sn2 attack on the alkyl halide have activation energy
barriers to overcome. For more environmentally benign approaches, O-alkylation in aqueous
micellar media has also been shown to be effective.[8]
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Detailed Protocol: O-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the synthesis of 5-alkoxy-2-methoxypyridine
derivatives.

1. Reagent Preparation:

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-
Hydroxy-2-methoxypyridine (1.0 eq).

Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration
of approximately 0.2 M.

Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
. Base Addition:
To the stirred solution, add anhydrous potassium carbonate (K=2COs, 1.5-2.0 eq).

Allow the suspension to stir at room temperature for 15—-30 minutes to facilitate the formation
of the potassium salt.

. Alkylating Agent Addition:

Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) dropwise to the
reaction mixture.[4]

. Reaction Execution:
Heat the reaction mixture to 60-80 °C.

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material
is fully consumed (typically 2—12 hours).[9]

. Work-up and Purification:

Cool the mixture to room temperature and quench the reaction by the slow addition of water.

[9]
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate
(3x).

Combine the organic layers, wash with water and then with brine to remove residual DMF
and inorganic salts.

Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and concentrate under
reduced pressure using a rotary evaporator.[9]

Purify the crude product by silica gel column chromatography to yield the pure 5-alkoxy-2-
methoxypyridine derivative.[4]
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Caption: General workflow for O-alkylation of 5-Hydroxy-2-methoxypyridine.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b1631412?utm_src=pdf-body-img
https://www.benchchem.com/product/b1631412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Application 2: Palladium-Catalyzed Cross-Coupling
Reactions

While O-alkylation functionalizes the hydroxyl group, unlocking the synthetic potential of the
pyridine ring itself requires C-C and C-N bond-forming reactions. Palladium-catalyzed cross-
coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are
indispensable tools for this purpose.[10][11][12] These reactions typically require a halogenated
pyridine precursor, such as a bromo- or chloro-substituted 2-methoxypyridine. These
precursors are either commercially available or can be synthesized from related building
blocks.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are
common motifs in pharmaceuticals.[13][14] The reaction couples an organoboron species (e.g.,
a boronic acid) with an organic halide.

Causality Behind Experimental Choices: The success of a Suzuki coupling hinges on the
catalytic cycle. A Pd(0) catalyst is required to initiate the cycle via oxidative addition into the C-
Br bond of the pyridine.[14] A phosphine ligand (e.g., PPhs) stabilizes the palladium center and
facilitates the subsequent steps. A base (e.g., K2COs or K3sPOa) is essential for the
transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate
species, which then transfers its organic group to the palladium center.[12][15] A mixed solvent
system like dioxane/water is often used to dissolve both the organic and inorganic reagents.[4]
[12]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki Coupling of a Bromo-
methoxypyridine Derivative

This protocol is adapted from general procedures for heteroaryl Suzuki couplings.[4][12][13]
1. Reaction Setup:

 In areaction flask, combine the bromo-methoxypyridine derivative (e.g., 2-bromo-5-
methoxypyridine) (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g.,
Pd(PPhs)s, 0.05 eq), and a base (e.g., K2COs, 2.0 eq).[4]

o Seal the flask with a septum and render the atmosphere inert by evacuating and backfilling
with nitrogen or argon three times.

2. Solvent Addition:
e Add a degassed solvent mixture, such as 4:1 v/v 1,4-dioxane and water, via syringe.[4]

3. Reaction Execution:
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e Heat the mixture to 80-95 °C with vigorous stirring.[4][12]
e Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12—24 hours.
4. Work-up and Purification:

o After completion, cool the reaction to room temperature and dilute with water and ethyl
acetate.

o Separate the layers and extract the aqueous phase with ethyl acetate (2x).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOas, and concentrate
under reduced pressure.

 Purify the crude product by flash column chromatography or recrystallization.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a
transformation of immense importance as the aniline and heteroaryl amine motifs are
ubiquitous in pharmaceuticals.[10][16]

Causality Behind Experimental Choices: The catalytic cycle is similar to the Suzuki coupling but
involves an amine nucleophile.[10][16] The choice of ligand is critical; bulky, electron-rich
phosphine ligands (e.g., XPhos, SPhos) are often required to promote the challenging
reductive elimination step that forms the C-N bond.[14] A strong, non-nucleophilic base like
sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine, forming a palladium-amido
complex without competing in other reactions.[10] The reaction must be run under strictly
anhydrous and inert conditions, as the Pd(0) catalyst and the strong base are sensitive to
oxygen and moisture.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://pdf.benchchem.com/31/Synthetic_Routes_to_5_Hydroxy_2_methylpyridine_Derivatives_Application_Notes_and_Protocols.pdf
https://pdf.benchchem.com/3121/Application_Notes_and_Protocols_Suzuki_Coupling_Reactions_with_5_Methoxy_2_methylthiopyrimidine_Derivatives.pdf
https://pdf.benchchem.com/189/Application_Notes_and_Protocol_Buchwald_Hartwig_Amination_of_3_Bromo_5_methoxypyridine.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://pdf.benchchem.com/189/Application_Notes_and_Protocol_Buchwald_Hartwig_Amination_of_3_Bromo_5_methoxypyridine.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://books.rsc.org/books/edited-volume/1945/chapter/2577983/Suzuki-Miyaura-Coupling
https://pdf.benchchem.com/189/Application_Notes_and_Protocol_Buchwald_Hartwig_Amination_of_3_Bromo_5_methoxypyridine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

RL-PA(Il)L-X

R-X

1 . Oxidative
(Bromo-methoxypyridine)

Addition

Amine Coordination 1 2R3

HNR?RS + Base Reductive ) __, RLNR?R®
(Amine) Elimination (Product)

Pd(O)L

Click to download full resolution via product page

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[10]

Detailed Protocol: Buchwald-Hartwig Amination of 3-
Bromo-5-methoxypyridine

This protocol is based on a general procedure for the amination of heteroaryl halides.[10]
1. Reaction Setup (in a glovebox or using Schlenk technique):

e To a dry oven-dried vial or flask, add the palladium precatalyst (e.g., Pdz(dba)s, 1-2 mol%)
and the phosphine ligand (e.g., XPhos, 2-4 mol%).

e Add the base (e.g., NaOt-Bu, 1.4 eq) and 3-Bromo-5-methoxypyridine (1.0 eq).
e Seal the vessel.
2. Reagent Addition:

o Outside the glovebox (if using Schlenk line), add anhydrous, degassed solvent (e.g., toluene
or 1,4-dioxane) via syringe.

o Finally, add the amine (1.2 eq) via syringe.
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3. Reaction Execution:
e Heat the reaction mixture to 80-110 °C.

e Stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting
bromide (typically 4-24 hours).

4. Work-up and Purification:

o Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl
acetate.

« Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts,
washing the pad with additional solvent.

o Concentrate the filtrate under reduced pressure.

 Purify the crude product using flash column chromatography to obtain the desired N-
substituted 5-methoxypyridin-3-amine.

Application in Drug Discovery: Synthesis of
PIBK/mTOR Dual Inhibitors

The synthetic utility of methoxypyridine derivatives is powerfully demonstrated in the
development of novel therapeutics. For instance, a series of sulfonamide methoxypyridine
derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors for
cancer treatment.[5] The core synthesis strategy relies on a Suzuki coupling to connect key
fragments.[5]

A crucial building block, 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-
yhpyridin-3-yl)benzenesulfonamide, is synthesized from 5-bromo-2-methoxypyridin-3-amine.[5]
This boronic ester is then coupled with various heteroaryl halides to construct the final inhibitor
library, showcasing how the reactions detailed in these notes are applied in a real-world drug
discovery program. The methoxypyridine motif was found to be essential for potent PI3K
inhibitory activity.[5]
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Conclusion

5-Hydroxy-2-methoxypyridine and its halogenated derivatives are not merely reagents but
are enabling tools in the hands of synthetic chemists. Their predictable reactivity at the hydroxyl
group and the capacity for the pyridine core to participate in robust, modern cross-coupling
reactions make them indispensable building blocks. From straightforward O-alkylation to the
strategic construction of complex C-C and C-N bonds, these compounds provide a reliable and
versatile platform for accessing novel chemical space. The protocols and mechanistic insights
provided herein are intended to empower researchers to leverage the full synthetic potential of
this scaffold in their pursuit of new pharmaceuticals, agrochemicals, and functional materials.

References
e Environmentally Benign Synthetic Protocol for O-Alkylation of 3-Naphthols and Hydroxy

Pyridines in Aqueous Micellar Media. SciSpace.

o Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
Europe PMC.

e Buchwald-Hartwig Amination. ACS Green Chemistry Institute.

o Buchwald—-Hartwig amination. Wikipedia.

o Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. Mol-Instincts.

o Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National
Institutes of Health (NIH).

o US Patent for Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-
methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google
Patents.

o Buchwald—Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of
Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National
Institutes of Health (NIH).

e 5-Hydroxy-2-methoxypyridine. PubChem.

e Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.

o 2-Methyl-5-hydroxypyridine. PubChem.

e Proposed chain mechanism for the alkylation of N-methoxypyridinium salts. ResearchGate.

e Suzuki Coupling. Organic Chemistry Portal.

e Some Derivatives of 5-hydroxy-2-pyridone(2,5-dihydroxypyridine). ResearchGate.

 Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction
of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical
Investigations and Biological Activities. National Institutes of Health (NIH).

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1631412?utm_src=pdf-body
https://www.benchchem.com/product/b1631412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction
of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical
Investigations and Biological Activities. ResearchGate.

N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal
Society of Chemistry.

Suzuki—Miyaura Coupling. Royal Society of Chemistry.

Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
ChemRxiv.

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes
of Health (NIH).

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as
Novel PISK/mTOR Dual Inhibitors. MDPI.

Design and synthesis of fused pyridine building blocks for automated library generation.
Royal Society of Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. nbinno.com [nbinno.com]

3. CAS 51834-97-0: 2-Methoxy-5-hydroxypyridine | CymitQuimica [cymitquimica.com]
4. pdf.benchchem.com [pdf.benchchem.com]

5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives
as Novel PISBK/mTOR Dual Inhibitors [mdpi.com]

6. 5-Hydroxy-2-methoxypyridine | CymitQuimica [cymitquimica.com]

7. 5-Hydroxy-2-methoxypyridine | C6H7NO2 | CID 11622335 - PubChem
[pubchem.ncbi.nim.nih.gov]

8. scispace.com [scispace.com]

9. pdf.benchchem.com [pdf.benchchem.com]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b1631412?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/31/Application_Notes_and_Protocols_5_Hydroxy_2_methylpyridine_in_Organic_Synthesis.pdf
https://www.nbinno.com/other-organic-chemicals/unlock-the-potential-of-2-hydroxy-5-methylpyridine-a-key-intermediate-for-advanced-materials-and-pharmaceuticals-em
https://cymitquimica.com/cas/51834-97-0/
https://pdf.benchchem.com/31/Synthetic_Routes_to_5_Hydroxy_2_methylpyridine_Derivatives_Application_Notes_and_Protocols.pdf
https://www.mdpi.com/1424-8247/16/3/461
https://www.mdpi.com/1424-8247/16/3/461
https://cymitquimica.com/products/54-OR3808/51834-97-0/5-hydroxy-2-methoxypyridine/
https://pubchem.ncbi.nlm.nih.gov/compound/51834-97-0
https://pubchem.ncbi.nlm.nih.gov/compound/51834-97-0
https://scispace.com/pdf/environmentally-benign-synthetic-protocol-for-o-alkylation-23ydeprja6.pdf
https://pdf.benchchem.com/15223/Application_Notes_and_Protocols_for_N_Alkylation_of_5_6_Difluoropyridin_2_ol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 10. pdf.benchchem.com [pdf.benchchem.com]
e 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
e 12. pdf.benchchem.com [pdf.benchchem.com]

» 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling
Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical
Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

e 14. books.rsc.org [books.rsc.org]
e 15. Suzuki Coupling [organic-chemistry.org]
e 16. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [Application Notes and Protocols for 5-Hydroxy-2-
methoxypyridine in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631412#using-5-hydroxy-2-methoxypyridine-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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